2-(4-chlorophenyl)-N-(2,4-difluorophenyl)-1,3-thiazole-4-carboxamide

Description

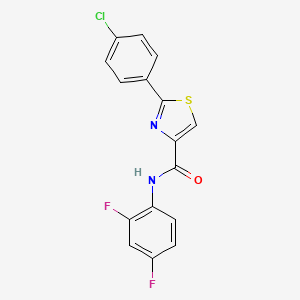

2-(4-Chlorophenyl)-N-(2,4-difluorophenyl)-1,3-thiazole-4-carboxamide (CAS: 303997-96-8) is a synthetic thiazole derivative with a molecular formula of C₁₆H₉ClF₂N₂OS and a molecular weight of 350.8 g/mol. The compound features a central thiazole ring substituted at the 4-position with a 4-chlorophenyl group and at the 2-position with a carboxamide moiety linked to a 2,4-difluorophenylamine (Fig. 1). This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological and agrochemical research.

Key physicochemical properties include:

- Purity: ≥95% (HPLC-verified).

- Stability: Suitable for long-term storage under standard laboratory conditions.

- Hazard Information: No significant hazards reported under standard handling protocols .

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-(2,4-difluorophenyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClF2N2OS/c17-10-3-1-9(2-4-10)16-21-14(8-23-16)15(22)20-13-6-5-11(18)7-12(13)19/h1-8H,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXDFBQIVYOETF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C(=O)NC3=C(C=C(C=C3)F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClF2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2,4-difluorophenyl)-1,3-thiazole-4-carboxamide is a member of the thiazole family, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article consolidates research findings regarding its biological activity, including data from various studies, case analyses, and relevant tables.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Formula : C14H10ClF2N3OS

- Molecular Weight : 329.76 g/mol

This compound features a thiazole ring substituted with both chlorophenyl and difluorophenyl groups, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives. In particular, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | TBD | Induces apoptosis via caspase activation |

| 4e | HepG2 (Liver) | 5.36 | Cell cycle arrest at S and G2/M phases |

| 4i | MCF-7 | 2.32 | Increased Bax/Bcl-2 ratio |

Note: TBD indicates that specific IC50 values for the compound need further investigation.

The mechanism through which this compound exhibits anticancer activity may involve:

- Induction of Apoptosis : Studies indicate that compounds with similar structures promote apoptotic cell death by increasing the Bax/Bcl-2 ratio and activating caspases .

- Cell Cycle Arrest : The compound may cause cell cycle arrest in specific phases (S and G2/M), leading to inhibited proliferation of cancer cells .

Case Studies

In vivo studies utilizing tumor-bearing mouse models have demonstrated the targeting ability of thiazole derivatives to specific cancer cells. For instance, compound 4i was shown to localize effectively in sarcoma cells during radioactive tracing experiments .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural components. For example:

- Substituents on the Thiazole Ring : Variations in substituents such as halogens or alkyl groups can enhance cytotoxicity.

- Linker Modifications : The type and length of linkers connecting aromatic rings to the thiazole core can alter pharmacokinetic properties and bioavailability.

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Chlorine (Cl) | Enhances lipophilicity |

| Fluorine (F) | Increases metabolic stability |

| Ethoxy Group | Improves binding affinity |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Thiazole Carboxamide Derivatives

Key Findings :

Substituent Effects on Bioactivity: The 2,4-difluorophenyl group in the target compound (vs. Sulfonamide derivatives (e.g., ) exhibit distinct hydrogen-bonding capabilities compared to carboxamides, which may influence kinase inhibition profiles .

Synthetic Approaches :

- Compounds in and were synthesized via multistep protocols with >90% yields, characterized by NMR and HPLC . In contrast, the target compound’s synthesis details remain undisclosed .

Structural Analogues in Drug Discovery: Pyridine-thiazole hybrids () demonstrate reduced molecular weight (317.3 vs. Methoxy-substituted analogs () show improved aqueous solubility, a critical factor in drug formulation .

Agrochemical Relevance :

- Chlorophenyl and difluorophenyl groups are common in pesticidal compounds (e.g., mentions cyclanilide and propiconazole). The target compound’s halogen-rich structure aligns with this trend but lacks direct pesticidal data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.